

# Application Notes and Protocols: Allyltriethylsilane in Hosomi-Sakurai Reaction Protocols

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## Compound of Interest

Compound Name: **Allyltriethylsilane**

Cat. No.: **B186969**

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These application notes provide a comprehensive overview of the Hosomi-Sakurai reaction, with a specific focus on the application of **allyltriethylsilane**. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures found in natural products and pharmaceuticals.<sup>[1][2]</sup> This document offers detailed protocols, quantitative data, and mechanistic insights to facilitate the successful application of this methodology in a research and development setting.

## Introduction to the Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction is the Lewis acid-mediated allylation of an electrophile, typically a carbonyl compound, with an allylsilane.<sup>[1][2][3]</sup> The reaction proceeds through the activation of the electrophile by the Lewis acid, making it more susceptible to nucleophilic attack by the  $\gamma$ -carbon of the allylsilane. A key feature of this reaction is the stabilization of the resulting  $\beta$ -carbocation by the silicon atom, known as the  $\beta$ -silicon effect, which facilitates the subsequent elimination of the silyl group to form a new double bond.<sup>[2][3]</sup>

While allyltrimethylsilane is the most commonly employed reagent in this reaction, **allyltriethylsilane** serves as a valuable alternative, with its reactivity being modulated by the slightly different electronic and steric properties of the triethylsilyl group. The choice between these reagents can influence reaction rates and selectivities in certain cases. The reaction is

renowned for its high regioselectivity, with the electrophile exclusively attacking the  $\gamma$ -position of the allylsilane.<sup>[4]</sup>

A wide range of electrophiles are compatible with the Hosomi-Sakurai reaction, including aldehydes, ketones, imines, and  $\alpha,\beta$ -unsaturated systems.<sup>[1][4]</sup> The choice of Lewis acid is crucial and can significantly impact the reaction's efficiency and outcome. Common Lewis acids include titanium tetrachloride ( $TiCl_4$ ), boron trifluoride etherate ( $BF_3 \cdot OEt_2$ ), and tin tetrachloride ( $SnCl_4$ ).<sup>[2][4]</sup>

## Quantitative Data Presentation

The following tables summarize quantitative data for the Hosomi-Sakurai reaction, providing a comparative overview of different electrophiles, Lewis acids, and reaction conditions. Due to the prevalence of allyltrimethylsilane in the literature, data for this reagent is also included for a broader understanding of the reaction's scope.

Table 1: Hosomi-Sakurai Reaction with **Allyltriethylsilane**

Electrophile	Lewis Acid	Solvent	Temperature (°C)	Time (h)	Yield (%)	Notes
$\beta,\gamma$ -Unsaturated $\alpha$ -ketoester	( $Ph_3C$ ) [ $B(C_6F_5)_4$ ] (1 mol%)	$CH_2Cl_2$	25	0.17	95	Formation of a silyl enol ether.
Aldehyde	$CrCl_2(MeC_6H_5)_2$ / Photocatalyst	N/A	N/A	12	68	Asymmetric reaction, 92:8 er.

Note: Data for **allyltriethylsilane** is limited in the reviewed literature. The table reflects the available specific examples.

Table 2: Hosomi-Sakurai Reaction with Allyltrimethylsilane (for comparative purposes)

Electrophile	Lewis Acid	Solvent	Temperatur e (°C)	Time	Yield (%)
Aldehyde (generic)	TiCl <sub>4</sub>	CH <sub>2</sub> Cl <sub>2</sub>	-78	30 min	89
Cyclopentanone/Benzyl Carbamate	BF <sub>3</sub> ·OEt <sub>2</sub>	CH <sub>2</sub> Cl <sub>2</sub>	0 to RT	21 h	71
Benzaldehyde	BF <sub>3</sub> ·OEt <sub>2</sub>	CH <sub>2</sub> Cl <sub>2</sub>	N/A	N/A	58
Various Aldehydes	TiCl <sub>4</sub>	CH <sub>2</sub> Cl <sub>2</sub>	N/A	0.5 - 10 min	70-96
β,γ- Unsaturated α-ketoester	TiCl <sub>4</sub> (10 mol%)	CH <sub>2</sub> Cl <sub>2</sub>	25	N/A	0
β,γ- Unsaturated α-ketoester	SnCl <sub>4</sub>	CH <sub>2</sub> Cl <sub>2</sub>	25	N/A	Mixture
β,γ- Unsaturated α-ketoester	(Ph <sub>3</sub> C) [B(C <sub>6</sub> F <sub>5</sub> ) <sub>4</sub> ] (1 mol%)	CH <sub>2</sub> Cl <sub>2</sub>	25	10 min	93

## Experimental Protocols

### Protocol 1: General Procedure for the Lewis Acid-Mediated Allylation of an Aldehyde with Allyltriethylsilane

This protocol is adapted from a general procedure for the Hosomi-Sakurai reaction with allylsilanes.<sup>[4]</sup>

#### Materials:

- Aldehyde (1.0 equiv)

- **Allyltriethylsilane** (1.5 equiv)
- Titanium tetrachloride ( $TiCl_4$ ) (1.0 equiv)
- Anhydrous Dichloromethane ( $CH_2Cl_2$ )
- Saturated aqueous ammonium chloride ( $NH_4Cl$ )
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Nitrogen or Argon atmosphere

**Procedure:**

- To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add titanium tetrachloride (1.0 equiv) to the stirred solution. Continue stirring at -78 °C for 5-10 minutes.
- Add **allyltriethylsilane** (1.5 equiv) dropwise to the reaction mixture.
- Allow the reaction to stir at -78 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

## Protocol 2: Three-Component Hosomi-Sakurai Reaction for the Synthesis of a Homoallylic Amine

This protocol is adapted from a procedure using allyltrimethylsilane and can be applied with **allyltriethylsilane**.<sup>[5]</sup>

### Materials:

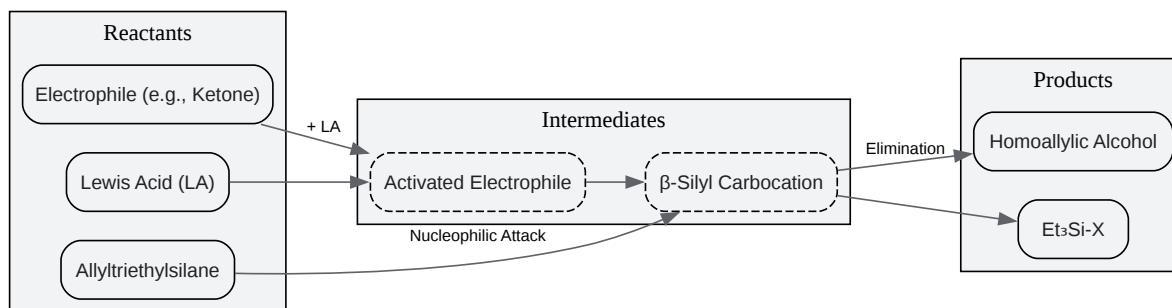
- Ketone (e.g., Cyclopentanone, 1.0 equiv)
- Carbamate (e.g., Benzyl carbamate, 1.2 equiv)
- **Allyltriethylsilane** (1.4 equiv)
- Boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ) (1.2 equiv)
- Anhydrous Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

### Procedure:

- In a round-bottom flask, dissolve the ketone (1.0 equiv), carbamate (1.2 equiv), and **allyltriethylsilane** (1.4 equiv) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add boron trifluoride etherate (1.2 equiv) to the reaction mixture.
- Remove the ice bath and stir the reaction mixture at room temperature for the appropriate time (e.g., 21 hours), monitoring by TLC.
- After the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate and then with brine.

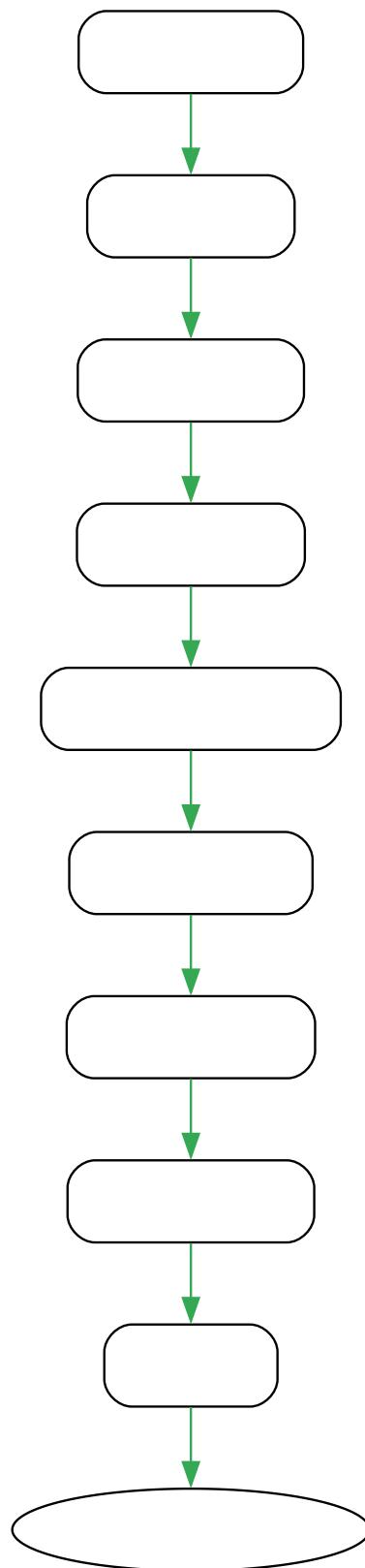
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the protected homoallylic amine.[\[5\]](#)

## Mandatory Visualizations



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Caption: Mechanism of the Hosomi-Sakurai Reaction.



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Caption: General experimental workflow for the Hosomi-Sakurai reaction.

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## References

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